1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
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Overview
Description
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine typically involves difluoromethylation and trifluoromethylation reactions. One common synthetic route includes the reaction of a difluoromethylated benzene derivative with a trifluoromethylating agent under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate these reactions, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(2-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine can be compared with other fluorinated compounds, such as:
- 1-(2-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanamine
- 1-(2-(Difluoromethyl)phenyl)-2,2,2-difluoroethanamine
These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique combination of difluoromethyl and trifluoromethyl groups in this compound imparts distinct chemical properties, such as higher metabolic stability and enhanced binding affinity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H8F5N |
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Molecular Weight |
225.16 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11)6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
InChI Key |
XTIWVKJLJIGMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)C(F)F |
Origin of Product |
United States |
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